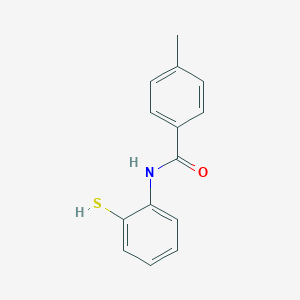
4-methyl-N-(2-sulfanylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-sulfanylphenyl)benzamide, also known as MPB, is a chemical compound that has been gaining attention in scientific research due to its potential as a pharmacological tool. This compound has been found to have various biochemical and physiological effects that make it useful in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to be useful in various scientific research applications. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-sulfanylphenyl)benzamide involves its ability to inhibit the enzyme carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, 4-methyl-N-(2-sulfanylphenyl)benzamide can decrease the production of bicarbonate, which can have various physiological effects.
Biochemical and Physiological Effects:
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure, making it useful in the treatment of glaucoma. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments is its ability to inhibit the enzyme carbonic anhydrase, which can have various physiological effects. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have low toxicity, making it safe to use in lab experiments. However, one limitation of using 4-methyl-N-(2-sulfanylphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-methyl-N-(2-sulfanylphenyl)benzamide research. One direction is to investigate its potential as a treatment for cancer. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration of 4-methyl-N-(2-sulfanylphenyl)benzamide for various applications.
Conclusion:
In conclusion, 4-methyl-N-(2-sulfanylphenyl)benzamide is a chemical compound that has various potential applications in scientific research. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain. While there are limitations to using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments, its potential as a pharmacological tool makes it an important area of research for the future.
Synthesemethoden
The synthesis of 4-methyl-N-(2-sulfanylphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-mercaptophenylamine to form 4-methyl-N-(2-sulfanylphenyl)benzamide. The final product is purified using recrystallization techniques.
Eigenschaften
Molekularformel |
C14H13NOS |
|---|---|
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
4-methyl-N-(2-sulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |
InChI-Schlüssel |
OTFAATWYAGFIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)



![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
